![molecular formula C18H14N2O4S2 B2996060 (Z)-5-(2-((4-methylbenzyl)oxy)-5-nitrobenzylidene)-4-thioxothiazolidin-2-one CAS No. 622351-19-3](/img/structure/B2996060.png)
(Z)-5-(2-((4-methylbenzyl)oxy)-5-nitrobenzylidene)-4-thioxothiazolidin-2-one
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Overview
Description
The compound appears to contain several functional groups including a nitro group (-NO2), a benzylidene group, and a thioxothiazolidinone group. These groups are common in a variety of organic compounds and can confer a range of properties .
Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The nitro group is electron-withdrawing and can make the compound susceptible to nucleophilic attack. The thioxothiazolidinone group might undergo reactions typical of other sulfur-containing heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all play a role .Scientific Research Applications
Antimicrobial Activity
The compound and its derivatives have been investigated for their antimicrobial potential. Studies have shown that thiazolidinone derivatives exhibit antimicrobial activity against both gram-positive and gram-negative bacteria. For instance, a series of (Z)-2-((5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino) acid and its derivatives demonstrated good to moderate activity against bacterial strains, comparable to Ampicillin but lower than Ciprofloxacin. Among these, certain compounds displayed very good and moderate activity against Gram-positive bacteria like B. subtilus and S. aureus (PansareDattatraya & Devan, 2015).
Anticancer Potential
The thiazolidinone framework has also been explored for its anticancer properties. A novel series of 4-thiazolidinone derivatives were synthesized and evaluated for their in vitro antimicrobial and anticancer potentials. The study found specific compounds with significant anticancer activity, indicating the potential of thiazolidinone derivatives in cancer treatment. QSAR studies in this context highlighted the importance of topological and electronic parameters in describing the antimicrobial activity of synthesized compounds (Deep et al., 2016).
Structural and Molecular Studies
Structural and molecular investigations have provided insights into the characteristics of thiazolidinone derivatives. For example, the synthesis and molecular structure investigation of a related compound, ARNO, involved X-ray diffraction and ab initio calculations. These studies not only confirmed the non-planarity of the molecule but also highlighted intermolecular hydrogen bonding, contributing to our understanding of how these compounds interact at the molecular level (Benhalima et al., 2011).
Supramolecular Self-Assembly
The supramolecular self-assembly of thioxothiazolidinone derivatives has been analyzed, revealing the role of H-bonding and diverse π–hole interactions in stabilizing three-dimensional supramolecular frameworks. Such studies are pivotal in understanding the molecular basis of the biological activities of these compounds and their potential applications in material science (Andleeb et al., 2017).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(5Z)-5-[[2-[(4-methylphenyl)methoxy]-5-nitrophenyl]methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S2/c1-11-2-4-12(5-3-11)10-24-15-7-6-14(20(22)23)8-13(15)9-16-17(25)19-18(21)26-16/h2-9H,10H2,1H3,(H,19,21,25)/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAQIMZLQDJUOW-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=S)NC(=O)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])/C=C\3/C(=S)NC(=O)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-(2-((4-methylbenzyl)oxy)-5-nitrobenzylidene)-4-thioxothiazolidin-2-one |
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